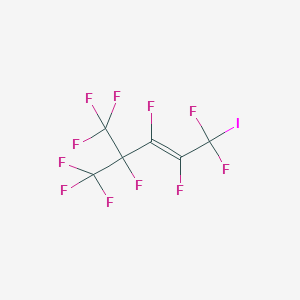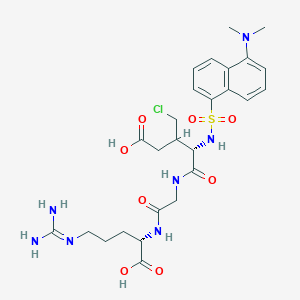
Degrck
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Degrck, also known as Degradopeptidase, is a type of enzyme that plays an important role in the degradation of peptides. It is found in various organisms, including bacteria, fungi, and mammals. The enzyme has been the focus of scientific research due to its potential applications in the field of biotechnology.
Wirkmechanismus
Degrck cleaves peptide bonds between amino acids in a specific sequence, known as the N-terminal side of the peptide bond. The enzyme recognizes the amino acid sequence of the peptide and hydrolyzes the peptide bond, releasing the amino acid at the N-terminal end of the peptide.
Biochemische Und Physiologische Effekte
Degrck has various biochemical and physiological effects, including the degradation of peptides in the digestive system and the regulation of peptide signaling pathways. The enzyme is involved in the breakdown of dietary proteins in the small intestine, releasing amino acids for absorption into the bloodstream. It also plays a role in the regulation of peptide hormones, such as insulin and glucagon, which are involved in the control of blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
Degrck has several advantages for lab experiments, including its high specificity and efficiency in peptide cleavage. It can be used to study the structure and function of peptides, as well as to modify peptides for therapeutic purposes. However, the enzyme has some limitations, including its sensitivity to pH and temperature, which can affect its activity. It is also limited in its ability to cleave certain peptide bonds, depending on the amino acid sequence.
Zukünftige Richtungen
There are several future directions for research on degrck, including the development of more efficient and stable variants of the enzyme. Protein engineering techniques can be used to modify the enzyme's amino acid sequence to improve its properties, such as stability and activity. Additionally, degrck can be used in the development of new peptide-based drugs, which have the potential to treat a variety of diseases, including cancer and diabetes. Further research is needed to explore the full potential of degrck in biotechnology and medicine.
In conclusion, degrck is an important enzyme that plays a crucial role in the degradation of peptides. It has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research highlight its potential for biotechnology and medicine.
Synthesemethoden
Degrck can be synthesized through various methods, including recombinant DNA technology and protein engineering. Recombinant DNA technology involves the insertion of the gene that codes for degrck into a host organism, such as bacteria or yeast. The host organism is then grown in a culture medium, and the enzyme is extracted and purified. Protein engineering involves the modification of the enzyme's amino acid sequence to improve its properties, such as stability and activity.
Wissenschaftliche Forschungsanwendungen
Degrck has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme can be used to cleave specific peptide bonds, allowing researchers to study the structure and function of peptides. It can also be used to modify peptides for therapeutic purposes, such as improving their stability and bioavailability.
Eigenschaften
CAS-Nummer |
119206-61-0 |
|---|---|
Produktname |
Degrck |
Molekularformel |
C26H36ClN7O8S |
Molekulargewicht |
642.1 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-3-(chloromethyl)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H36ClN7O8S/c1-34(2)19-9-3-7-17-16(19)6-4-10-20(17)43(41,42)33-23(15(13-27)12-22(36)37)24(38)31-14-21(35)32-18(25(39)40)8-5-11-30-26(28)29/h3-4,6-7,9-10,15,18,23,33H,5,8,11-14H2,1-2H3,(H,31,38)(H,32,35)(H,36,37)(H,39,40)(H4,28,29,30)/t15?,18-,23-/m0/s1 |
InChI-Schlüssel |
UVKLGXYYCWVGIK-UEHPTQOCSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](C(CC(=O)O)CCl)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Synonyme |
dansyl-Glu-Gly-Arg-chloromethyl ester dansylglutamyl-glycyl-arginyl chloromethyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






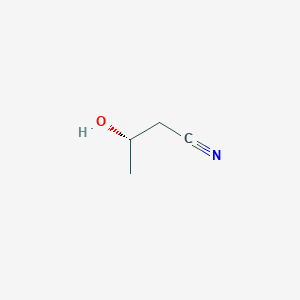

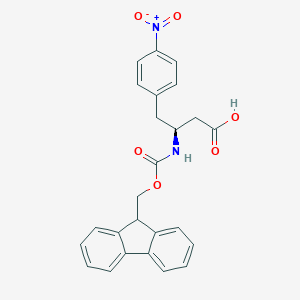
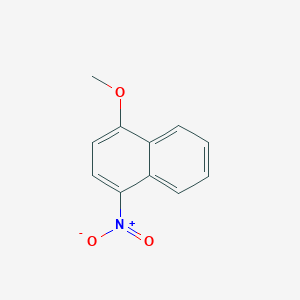
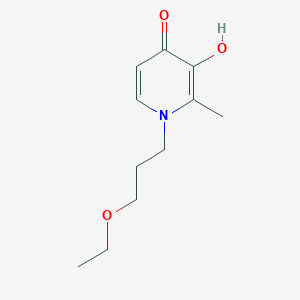

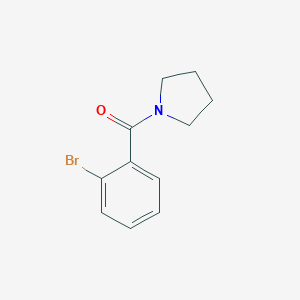
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
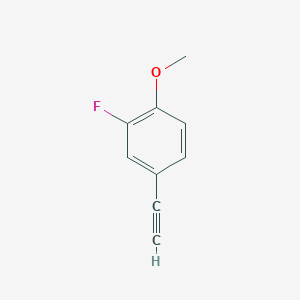
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
